molecular formula C13H12N2O2 B13863754 N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide

N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide

Cat. No.: B13863754
M. Wt: 228.25 g/mol
InChI Key: XOXZNRCLSWYHGK-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of a cyclopropyl group and a carboxamide moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-chloro-4-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other quinoline derivatives .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C13H12N2O2/c16-12-7-11(13(17)14-8-5-6-8)15-10-4-2-1-3-9(10)12/h1-4,7-8H,5-6H2,(H,14,17)(H,15,16)

InChI Key

XOXZNRCLSWYHGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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